1,3-Diallyl-5-hexyl-1,3,5-triazinane-2,4,6-trione
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Overview
Description
1,3-Diallyl-5-hexyl-1,3,5-triazinane-2,4,6-trione is a chemical compound belonging to the class of triazinane derivatives. These compounds are known for their diverse applications in various fields, including polymer synthesis, pharmaceuticals, and materials science. The structure of this compound consists of a triazinane ring substituted with allyl and hexyl groups, which impart unique chemical and physical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diallyl-5-hexyl-1,3,5-triazinane-2,4,6-trione typically involves the cyclotrimerization of appropriate precursors. One common method is the reaction of allyl isocyanate with hexyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the cyclization process. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems allows for precise control over reaction parameters, leading to efficient and cost-effective production. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,3-Diallyl-5-hexyl-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The allyl and hexyl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Various nucleophiles or electrophiles; reactions are conducted under controlled temperatures and solvents to achieve desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce fully or partially reduced compounds .
Scientific Research Applications
1,3-Diallyl-5-hexyl-1,3,5-triazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a monomer in polymer synthesis, particularly in the production of crosslinked polymers and copolymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Employed in the production of coatings, adhesives, and elastomers.
Mechanism of Action
The mechanism of action of 1,3-Diallyl-5-hexyl-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, including proteins and nucleic acids. This interaction can lead to the inhibition of enzymatic activity or disruption of cellular processes, resulting in its antimicrobial and antifungal effects . Additionally, its ability to crosslink polymers is attributed to the formation of covalent bonds between the triazinane ring and polymer chains .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triallyl-1,3,5-triazine-2,4,6-trione: Known for its use as a crosslinking agent in polymer synthesis.
1,3,5-Triaryl-1,3,5-triazinane-2,4,6-trithione:
1,3,5-Triallylisocyanurate: Utilized in the production of dental restorative materials and flexible ionogels.
Uniqueness
1,3-Diallyl-5-hexyl-1,3,5-triazinane-2,4,6-trione stands out due to its unique combination of allyl and hexyl groups, which impart distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
Properties
Molecular Formula |
C15H23N3O3 |
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Molecular Weight |
293.36 g/mol |
IUPAC Name |
1-hexyl-3,5-bis(prop-2-enyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C15H23N3O3/c1-4-7-8-9-12-18-14(20)16(10-5-2)13(19)17(11-6-3)15(18)21/h5-6H,2-4,7-12H2,1H3 |
InChI Key |
YORSJWIWAAPWGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C(=O)N(C(=O)N(C1=O)CC=C)CC=C |
Origin of Product |
United States |
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